4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-thiazol-2-yl-benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide groups. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while sulfonamide is a functional group known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-N-thiazol-2-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-Acetyl-N-thiazol-2-yl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections.
Uniqueness: 4-Acetyl-N-thiazol-2-yl-benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O3S2 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-acetyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O3S2/c1-8(14)9-2-4-10(5-3-9)18(15,16)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13) |
InChI Key |
IXOJQIORXLDCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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